1-Bromo-4,4,4-trifluoro-2-butanone
Overview
Description
1-Bromo-4,4,4-trifluoro-2-butanone: is an organofluorine compound with the molecular formula C4H4BrF3O and a molecular weight of 204.973 g/mol It is characterized by the presence of a bromine atom and three fluorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromo-4,4,4-trifluoro-2-butanone can be synthesized through several methods. One common approach involves the bromination of 4,4,4-trifluoro-2-butanone using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
1-Bromo-4,4,4-trifluoro-2-butanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted butanones.
Reduction: Formation of 4,4,4-trifluoro-2-butanol.
Oxidation: Formation of 4,4,4-trifluorobutanoic acid.
Scientific Research Applications
1-Bromo-4,4,4-trifluoro-2-butanone has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4,4-trifluoro-2-butanone involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: A fluorinated building block used in similar synthetic applications.
4-Bromo-1,1,1-trifluorobutane: Another fluorinated compound with similar reactivity but different structural properties.
Uniqueness:
1-Bromo-4,4,4-trifluoro-2-butanone is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
IUPAC Name |
1-bromo-4,4,4-trifluorobutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTYZDFAHVIMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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